molecular formula C11H20O2S B13531313 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid

1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid

Cat. No.: B13531313
M. Wt: 216.34 g/mol
InChI Key: XNXZXHNNFFVAMU-UHFFFAOYSA-N
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Description

1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a tert-butylthio group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with tert-butylthiol and ethylating agents. One common method involves the use of Grignard reagents, where tert-butylthiol is reacted with a cyclobutane derivative in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable synthesis by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as thiolates or amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclobutane derivatives without the tert-butylthio group.

    Substitution: Cyclobutane derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butylthio group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid is unique due to the combination of its tert-butylthio group, ethyl group, and cyclobutane ring.

Properties

Molecular Formula

C11H20O2S

Molecular Weight

216.34 g/mol

IUPAC Name

1-tert-butylsulfanyl-3-ethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H20O2S/c1-5-8-6-11(7-8,9(12)13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)

InChI Key

XNXZXHNNFFVAMU-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C(=O)O)SC(C)(C)C

Origin of Product

United States

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